(4Z)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
4-[(2,5-dichlorophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c1-10-15(20-19-14-9-11(17)7-8-13(14)18)16(23)22(21-10)12-5-3-2-4-6-12/h2-9,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGKQIGQXKTDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416437 | |
| Record name | AC1NSGVK | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5480-01-3 | |
| Record name | AC1NSGVK | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation reaction between 2,5-dichlorophenylhydrazine and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (4Z)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one demonstrate effectiveness against a range of bacterial strains. The presence of the dichlorophenyl group enhances the lipophilicity of the molecule, which may facilitate better membrane penetration and antimicrobial action .
1.2 Anti-inflammatory Properties
Certain pyrazolone derivatives have been reported to possess anti-inflammatory effects. This is particularly relevant in the treatment of conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory pathway .
1.3 Analgesic Effects
The analgesic properties of pyrazolone derivatives have been well-documented. Compounds like this compound exhibit pain relief capabilities comparable to traditional analgesics. The structure allows for modulation of pain pathways, making it a candidate for further development in pain management therapies .
Agrochemicals
2.1 Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to disrupt biological processes in pests. Its structural features allow it to interact with specific enzymes or receptors in insects, leading to mortality or reproductive failure. This application is particularly valuable in sustainable agriculture where reducing chemical pesticide use is critical .
2.2 Herbicidal Properties
Research indicates that derivatives of pyrazolone can inhibit plant growth by interfering with photosynthesis or other metabolic pathways in weeds. This property makes them suitable candidates for herbicide development, contributing to effective weed management strategies in crop production .
Material Science
3.1 Dyes and Pigments
Due to its vibrant color properties, this compound is being explored as a dye or pigment in various applications including textiles and coatings. Its stability and resistance to fading under UV light make it an attractive option for long-lasting colorants .
3.2 Photovoltaic Applications
Recent studies have suggested that pyrazolone derivatives may have applications in organic photovoltaics due to their ability to absorb light and convert it into energy efficiently. This area of research is still developing but holds promise for renewable energy technologies .
Case Studies
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Hydrazinylidene and Aryl Groups
Key compounds for comparison :
(4Z)-5-Methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (9b)
- Substituents : 4-Methylphenyl hydrazinylidene (vs. 2,5-dichlorophenyl).
- Impact : Methyl groups increase electron density, reducing electrophilicity. Melting point (137–138°C) is lower than fluorinated analogs, suggesting weaker intermolecular forces.
- Yield : 63%, indicating moderate synthetic efficiency.
(4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Substituents: 4-Methoxybenzylidene (electron-donating methoxy group). Impact: Enhanced solubility due to polar methoxy group.
(4Z)-2-(4-Chlorophenyl)-4-(1-ethylquinolin-2-ylidene)-5-methylpyrazol-3-one Substituents: Quinolinylidene moiety (extended π-system) and 4-chlorophenyl. Impact: Increased aromaticity may enhance π-π stacking in biological targets.
Table 1: Substituent Effects on Physical and Electronic Properties
Halogenation Effects
- Chlorine vs. Fluorine: Chlorine: Larger atomic radius and lower electronegativity than fluorine. Enhances lipophilicity and resistance to oxidative metabolism . Fluorine: Compounds like (8b) (nonafluorobutyl substituent) exhibit higher thermal stability (m.p. 142–144°C) due to strong C-F bonds and dense packing .
Positional Isomerism :
- The 2,5-dichlorophenyl group in the target compound may induce distinct steric and electronic effects compared to 2,4-dimethylphenyl analogs (e.g., in ), where methyl groups reduce planarity and hinder crystal packing .
Biological Activity
The compound (4Z)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone class, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 492.31 g/mol. The structure features a hydrazinylidene moiety linked to a pyrazolone core, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Anti-inflammatory Effects
- Analgesic Properties
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Prostaglandin Synthesis : The compound's structural components allow it to interact with prostaglandin synthase enzymes, leading to decreased production of pro-inflammatory mediators .
- Receptor Binding : Molecular docking studies suggest that this compound binds effectively to targets such as human prostaglandin reductase (PTGR2), indicating potential as an anti-inflammatory agent .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of pyrazolone derivatives:
- Study on Anti-inflammatory Activity :
- Antimicrobial Testing :
- Analgesic Evaluation :
Data Summary Table
Q & A
Q. What synthetic routes are commonly employed for synthesizing (4Z)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?
The synthesis typically involves multi-step reactions, starting with the condensation of a hydrazine derivative (e.g., 2,5-dichlorophenylhydrazine) with a β-keto ester or diketone precursor. Acid- or base-catalyzed cyclization under reflux conditions (e.g., ethanol or acetic acid) forms the pyrazolone core . Key steps include optimizing reaction time (4–6 hours) and temperature (reflux at 80–100°C) to maximize yield. Purification often employs recrystallization from solvent mixtures like DMF–EtOH (1:1) .
Q. How can researchers confirm the stereochemistry and regioselectivity of the (4Z) configuration in this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated in related pyrazolone derivatives . For routine analysis, nuclear Overhauser effect (NOE) NMR experiments can differentiate Z/E isomers by identifying spatial proximity of substituents. Additionally, IR spectroscopy can detect tautomeric forms (e.g., keto-enol) that influence reactivity .
Q. What analytical techniques are critical for characterizing intermediates and final products?
- NMR spectroscopy : 1H/13C NMR identifies proton environments and confirms substitution patterns (e.g., phenyl vs. dichlorophenyl groups).
- HPLC : Monitors reaction progress and purity (>95% is typical for biologically active compounds).
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- TLC : Provides rapid feedback on reaction completion .
Advanced Research Questions
Q. How do electronic effects of the 2,5-dichlorophenyl group influence the compound’s reactivity in nucleophilic/electrophilic reactions?
The electron-withdrawing chlorine atoms increase the electrophilicity of the hydrazinylidene group, enhancing its susceptibility to nucleophilic attack. Computational studies (e.g., DFT calculations) can map charge distribution and predict sites for functionalization. Experimental validation involves reacting the compound with nucleophiles (e.g., thiols or amines) under controlled pH to track regioselectivity .
Q. What strategies mitigate competing side reactions during synthesis, such as dimerization or oxidation?
- Protecting groups : Temporarily block reactive sites (e.g., NH groups) during cyclization.
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates.
- Low-temperature kinetics : Slow addition of reagents minimizes exothermic side reactions. Contradictions in reported yields (e.g., 60–85%) suggest solvent polarity and catalyst choice (e.g., p-toluenesulfonic acid vs. KOH) are critical variables requiring optimization .
Q. How can researchers elucidate the mechanism of bioactivity in pyrazolone derivatives like this compound?
- Molecular docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) to identify binding modes.
- Enzyme inhibition assays : Quantify IC50 values for enzymes like α-glucosidase or kinases.
- Metabolic stability tests : Use liver microsomes to assess pharmacokinetic profiles. Structural analogs with modified substituents (e.g., methoxy vs. chloro groups) reveal activity trends linked to electronic and steric effects .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities: How to reconcile conflicting data on antimicrobial vs. anticancer potency?
Variations in assay conditions (e.g., bacterial strains, cancer cell lines) and compound solubility (DMSO vs. aqueous buffers) significantly impact results. Meta-analyses of structure-activity relationships (SAR) highlight the role of the dichlorophenyl group in enhancing membrane permeability, which may explain divergent activities across studies .
Q. Why do some synthetic routes yield <50% purity despite optimized conditions?
Impurities often arise from residual starting materials or tautomeric byproducts. Advanced purification techniques (e.g., preparative HPLC or column chromatography with silica gel/ethyl acetate-hexane gradients) are recommended. Purity thresholds for pharmacological studies (>98%) may necessitate orthogonal methods like reverse-phase HPLC .
Methodological Recommendations
Best practices for computational modeling of this compound’s properties:
- Software : Gaussian (DFT), AutoDock (docking), or Schrödinger Suite (MD simulations).
- Parameters : Include solvation effects (e.g., PCM model) and van der Waals corrections for halogens.
- Validation : Cross-check with experimental data (e.g., XRD bond lengths ±0.02 Å) .
Designing derivatives to enhance metabolic stability:
- Introduce electron-donating groups (e.g., methoxy) to reduce CYP450-mediated oxidation.
- Replace labile hydrazine linkages with bioisosteres (e.g., amides).
- Assess logP values (aim for 2–4) to balance solubility and membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
